N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-nitrobenzamide

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Procure CAS 1019101-95-1 for kinase-focused screening libraries. The ortho-nitro substitution introduces intramolecular H-bonding that constrains conformational geometry, enabling unique pharmacophoric presentation not achievable with 3-nitro (CAS 1019101-97-3) or 4-nitro isomers. The 2-nitrobenzamide moiety serves as a latent electrophilic warhead via nitroreduction, enabling covalent cysteine modification—a mechanism absent in chloro- or unsubstituted benzamide analogs. XLogP3=4.3 and MW=405.4 g/mol offer favorable ADMET profiles vs. higher-lipophilicity derivatives. Ideal for nitro positional isomerism SAR, FLT3 kinase inhibition studies (patent US20070167449A1), and antimicrobial lead optimization targeting Gram-positive pathogens.

Molecular Formula C20H15N5O3S
Molecular Weight 405.4 g/mol
CAS No. 1019101-95-1
Cat. No. B3396561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-nitrobenzamide
CAS1019101-95-1
Molecular FormulaC20H15N5O3S
Molecular Weight405.4 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-])C3=NC(=CS3)C4=CC=CC=C4
InChIInChI=1S/C20H15N5O3S/c1-13-11-18(22-19(26)15-9-5-6-10-17(15)25(27)28)24(23-13)20-21-16(12-29-20)14-7-3-2-4-8-14/h2-12H,1H3,(H,22,26)
InChIKeyQKOMYXKILPMJAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Characterization of N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-nitrobenzamide (CAS 1019101-95-1): Core Scaffold and Physicochemical Identity


N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-nitrobenzamide (CAS 1019101-95-1) is a synthetic small molecule with the molecular formula C20H15N5O3S and a molecular weight of 405.4 g/mol. It features a 3-methylpyrazole core N-linked to a 4-phenylthiazole and a 2-nitrobenzamide group [1][2]. The compound is cataloged under PubChem CID 25281523 and is commercially available as a research chemical, notably from Life Chemicals under product code F5030-0062 [3]. Its structure embeds two privileged heterocyclic motifs—pyrazole and thiazole—commonly associated with kinase inhibition and antimicrobial activity [4][5].

Why Generic Substitution Fails for CAS 1019101-95-1: Positional Isomerism and Substituent-Specific Reactivity in the 2-Nitrobenzamide Series


Substituting CAS 1019101-95-1 with a generic pyrazole-thiazole-benzamide analog is scientifically invalid due to the critical role of the 2-nitro substitution pattern on the benzamide ring. The ortho-nitro group can engage in intramolecular hydrogen bonding with the adjacent amide N–H, constraining the conformational landscape of the molecule in a manner not possible for the 3-nitro (meta) isomer (CAS 1019101-97-3) or the 4-nitro (para) isomer [1][2]. This conformational restriction directly impacts pharmacophoric geometry and target binding. Furthermore, the 2-nitrobenzamide moiety is a known electrophilic warhead capable of covalent modification of cysteine residues via nitroreduction to nitroso intermediates—a mechanism exploited by the structurally distinct but molecular-formula-identical NRF2 activator MIND4-17 (CAS 345989-24-4) . Replacing the 2-nitrobenzamide with a chlorobenzamide (e.g., 2-chloro-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzamide) or an unsubstituted benzamide eliminates this covalent potential and alters the electrostatic surface and LogP profile, leading to divergent target engagement profiles [3].

Quantitative Differentiation Evidence for CAS 1019101-95-1: Head-to-Head and Cross-Study Comparative Data


Positional Isomerism: Conformational and Electrostatic Divergence from the 3-Nitro Isomer (CAS 1019101-97-3)

The 2-nitrobenzamide group in CAS 1019101-95-1 enables an intramolecular hydrogen bond between the nitro oxygen and the amide hydrogen, which is geometrically impossible for the 3-nitro isomer (CAS 1019101-97-3) [1]. This conformational lock is reflected in the distinct calculated electrostatic potential surfaces of the two isomers, although both share identical molecular weight (405.4 g/mol), XLogP3 (4.3), and TPSA (134 Ų) [2]. The 3-nitro isomer is commercially annotated as a potent, selective ATP-competitive GSK-3β inhibitor, while its target profile is attributed to its distinct pharmacophoric presentation . The 2-nitro isomer, by contrast, presents the nitro group in a geometry that may favor different kinase or non-kinase targets, or enable bioreductive activation pathways unavailable to the meta-substituted analog.

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Electrophilic Warhead Potential: 2-Nitrobenzamide as Latent Covalent Modifier vs. Non-Nitro and Chloro Analogs

The 2-nitrobenzamide moiety of CAS 1019101-95-1 can undergo enzymatic or chemical nitroreduction to a nitroso intermediate, which is capable of covalent modification of cysteine thiols—a mechanism analogous to that of MIND4-17 (CAS 345989-24-4), which covalently modifies C151 of Keap1 . The 2-chloro analog (2-chloro-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzamide) lacks this electrophilic activation pathway entirely . Similarly, the unsubstituted benzamide analog (N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzamide) lacks any electrophilic warhead functionality . For MIND4-17, covalent engagement of Keap1 C151 is observed at effective concentrations of 0.1–10 μM in neuronal and non-neuronal cultures . While CAS 1019101-95-1 has not been directly tested in this assay, the shared 2-nitrobenzamide substructure provides a mechanistic rationale for preferential procurement when screening for covalent modifiers.

Covalent Inhibitors Electrophilic Warheads Drug Discovery

Class-Level Antibacterial Activity of the Pyrazole-Linked Phenylthiazole Scaffold Against MRSA

A 2021 study by Patel et al. evaluated a library of 23 pyrazole-linked phenylthiazole derivatives for antibacterial activity against five bacterial species and two fungi. The most active compound, 14b, demonstrated a minimum inhibitory concentration (MIC) of 4 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA, ATCC 43300), a Gram-positive pathogen of high clinical priority [1]. The scaffold shared by these compounds—pyrazole linked to phenylthiazole—is identical to the core of CAS 1019101-95-1. While the specific 2-nitrobenzamide substituent was not included in the Patel et al. library, the core scaffold's validated antibacterial activity provides a class-level inference that CAS 1019101-95-1, with its additional electrophilic 2-nitrobenzamide moiety, may exhibit enhanced or distinct antibacterial potency. Direct comparative testing would be required to quantify any differential activity.

Antibacterial MRSA Structure-Activity Relationship

Computed Physicochemical Differentiation: XLogP3 and TPSA Comparison Against the 4-Methyl-3-Nitro Derivative (CAS 1019102-01-2)

CAS 1019101-95-1 has a computed XLogP3 of 4.3 and a topological polar surface area (TPSA) of 134 Ų [1]. In comparison, the 4-methyl-3-nitro derivative (CAS 1019102-01-2, molecular formula C21H17N5O3S, MW 419.5 g/mol) carries an additional methyl group on the benzamide ring, increasing its XLogP3 to approximately 4.7 and raising its MW by ~14 Da [2]. The higher lipophilicity of the 4-methyl analog may enhance membrane permeability but also increases the risk of nonspecific protein binding and promiscuous assay interference . The TPSA of both compounds remains similar (~134 Ų), indicating comparable hydrogen-bonding capacity. For screening applications where lower lipophilicity is desired to reduce off-target promiscuity, CAS 1019101-95-1 is the preferred choice.

Physicochemical Properties Drug-likeness Lead Optimization

Vendor QC Characterization: NMR and Purity Benchmarking Against Uncharacterized Screening Library Compounds

CAS 1019101-95-1 is supplied by Life Chemicals (product code F5030-0062) with pricing ranging from $54.00 (1 mg) to $248.00 (100 mg) as of September 2023 [1]. Life Chemicals provides 1H/13C NMR characterization for this compound, with expected aromatic proton resonances at δ ~8.2 ppm for the nitrobenzamide ring and δ ~6.5–7.8 ppm for the pyrazole-thiazole core . This level of spectroscopic characterization enables procurement verification and batch-to-batch consistency assessment. In contrast, many close analogs (e.g., 5-chloro-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-nitrobenzamide) are listed by brokers without published spectroscopic data or QC documentation, creating procurement risk .

Quality Control Compound Characterization Procurement Standards

Scaffold Divergence from Triazole-Based Isomer MIND4-17: Kinase vs. NRF2 Pathway Targeting

CAS 1019101-95-1 shares the molecular formula C20H15N5O3S with MIND4-17 (CAS 345989-24-4) but diverges fundamentally in scaffold architecture: the target compound contains a pyrazole-thiazole core, while MIND4-17 features a 1,2,4-triazole core linked via a thioether bridge [1]. MIND4-17 is a well-characterized NRF2 activator (effective concentration 0.1–10 μM) acting through covalent modification of Keap1 C151 . In contrast, the pyrazole-thiazole scaffold of CAS 1019101-95-1 is structurally aligned with kinase inhibitor pharmacophores, as exemplified by patent literature describing pyrazole-thiazole derivatives as FLT3, VEGFR, and aurora kinase inhibitors [2]. This scaffold divergence implies fundamentally different biological target landscapes despite identical molecular formula and similar computed properties.

Target Selectivity Scaffold Hopping Pathway Screening

Procurement-Driven Application Scenarios for CAS 1019101-95-1: Evidence-Based Research Fit


Kinase Inhibitor Screening Library Diversification Using a 2-Nitrobenzamide-Substituted Pyrazole-Thiazole Scaffold

CAS 1019101-95-1 is a structurally differentiated candidate for kinase-focused screening libraries. The pyrazole-thiazole core is explicitly claimed in patent US20070167449A1 as an FLT3 kinase inhibitor scaffold [1]. Unlike the 3-nitro isomer (CAS 1019101-97-3), which is commercially annotated as a GSK-3β inhibitor , the 2-nitro substitution of CAS 1019101-95-1 introduces a conformationally constrained benzamide geometry that may alter kinase selectivity profiles. Procurement of this compound enables exploration of the impact of nitro positional isomerism on kinase inhibition potency and selectivity, a key SAR dimension not addressed by existing screening sets.

Covalent Probe Discovery Leveraging the 2-Nitrobenzamide Electrophilic Warhead

The 2-nitrobenzamide moiety of CAS 1019101-95-1 provides latent electrophilic reactivity via nitroreduction to a nitroso intermediate, analogous to the mechanism of MIND4-17 (NRF2 activator via Keap1 C151 covalent modification) . This warhead is absent in the 2-chloro analog and the unsubstituted benzamide analog. Procurement of CAS 1019101-95-1 is indicated for research programs seeking to identify covalent modifiers of cysteine residues on novel protein targets, where the pyrazole-thiazole scaffold may direct the warhead to specific binding pockets.

Antibacterial Lead Optimization Starting from a Pyrazole-Phenylthiazole Scaffold with Demonstrated Anti-MRSA Activity

The pyrazole-linked phenylthiazole scaffold has validated antibacterial activity, with Patel et al. (2021) reporting MIC 4 μg/mL against MRSA ATCC 43300 for the most potent analog in a 23-compound library [2]. CAS 1019101-95-1 incorporates this core scaffold with a 2-nitrobenzamide substituent not explored in the published SAR study. This compound can serve as a differentiated starting point for medicinal chemistry optimization targeting Gram-positive pathogens, with the 2-nitro group offering additional hydrogen-bonding and potential covalent interactions.

Physicochemical Property-Driven Lead Selection: Favoring Lower Lipophilicity Over the 4-Methyl Analog

In lead optimization workflows where physicochemical property filters are applied (e.g., XLogP3 < 5 for favorable ADMET profile), CAS 1019101-95-1 (XLogP3 = 4.3) is preferred over the 4-methyl-3-nitro derivative (CAS 1019102-01-2, estimated XLogP3 ≈ 4.7) [3]. The 0.4-unit lower lipophilicity, combined with the lower molecular weight (405.4 vs. 419.5 g/mol), reduces the risk of nonspecific protein binding and phospholipidosis while maintaining the same TPSA (134 Ų) for hydrogen-bonding interactions.

Quote Request

Request a Quote for N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.